molecular formula C10H10ClNO3 B1626942 {4-[(Chloroacetyl)amino]phenyl}acetic acid CAS No. 90798-99-5

{4-[(Chloroacetyl)amino]phenyl}acetic acid

Cat. No. B1626942
CAS RN: 90798-99-5
M. Wt: 227.64 g/mol
InChI Key: DMQOFZHHYJUHLL-UHFFFAOYSA-N
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Description

“{4-[(Chloroacetyl)amino]phenyl}acetic acid” is a chemical compound with the molecular formula C10H10ClNO3 . It has a molecular weight of 227.643 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “{4-[(Chloroacetyl)amino]phenyl}acetic acid” is 1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“{4-[(Chloroacetyl)amino]phenyl}acetic acid” is a solid substance . It has a molecular weight of 227.65 .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-[(Chloroacetyl)amino]phenyl}acetic acid serves as a precursor in the synthesis of various chemical compounds, demonstrating its importance in organic chemistry. For instance, the study by Farouk et al. (2021) explores its reactivity for the construction of nitrogen heterocyclic compounds, highlighting its utility in developing new chemical entities with potential applications in medicinal chemistry Farouk, Ibrahim, & El-Gohary, 2021.

Biochemical Applications

Research by Temple et al. (1998) introduces 4-Aminophenylacetic acid, a peptide mimic lacking a peptide bond, as a substrate for the intestinal peptide transporter. This finding indicates the compound's potential in studying nutrient absorption mechanisms and designing novel drug delivery systems Temple, Stewart, Meredith, Lister, Morgan, Collier, Vaughan-Jones, Boyd, Bailey, & Bronk, 1998.

Pharmaceutical Research

In the realm of pharmaceutical sciences, derivatives of 4-[(Chloroacetyl)amino]phenyl}acetic acid, such as aceclofenac, have been extensively studied for their therapeutic potential. Yamazaki et al. (1997) investigated aceclofenac's effects on prostaglandin E2 production, revealing its mechanism of action and potential as an anti-inflammatory drug Yamazaki, Kawai, Matsuzaki, Kaneda, Hashimoto, Yokokura, Okamoto, Koshino, & Mizushima, 1997.

Material Science

The compound's applicability extends to material science, where it contributes to the development of innovative materials. Kowsari et al. (2019) demonstrated the use of derivatives of phenylglycine (structurally related to 4-[(Chloroacetyl)amino]phenyl}acetic acid) in enhancing the electrochemical properties of poly orthoaminophenol films, suggesting its potential in supercapacitor applications Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019.

Safety And Hazards

The compound is associated with several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-[4-[(2-chloroacetyl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQOFZHHYJUHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585362
Record name [4-(2-Chloroacetamido)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Chloroacetyl)amino]phenyl}acetic acid

CAS RN

90798-99-5
Record name [4-(2-Chloroacetamido)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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